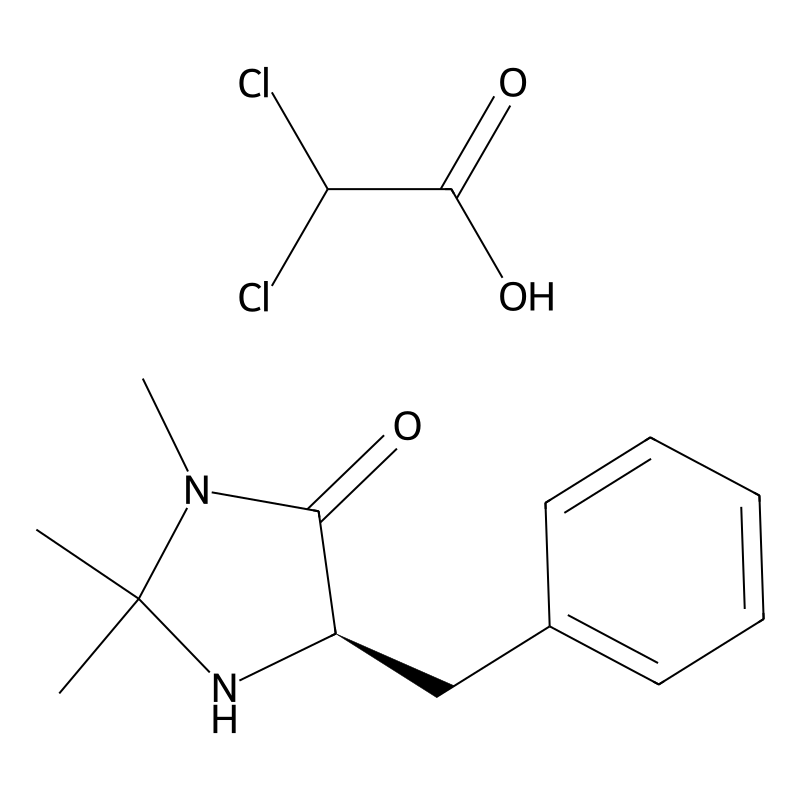

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Cancer Treatment

Scientific Field: Oncology

Summary of Application: DCA has been used in cancer treatment.

Methods of Application: In one study, a subcutaneous xenograft model of lung cancer in BALB/c nude mice was established. The mice were treated with DCA (50 mg/kg, administered via intraperitoneal injection).

Results: Metabolomic profiling and gene expression analysis revealed significant alterations in metabolic pathways, including the Warburg effect and citric acid cycle. The MIF gene was identified as a potential therapeutic target in lung cancer.

Application in Chemical and Pharmaceutical Industries

Scientific Field: Industrial Chemistry.

Summary of Application: DCA plays important roles in chemical and pharmaceutical industries.

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chiral imidazolidinone compound notable for its structural complexity and potential applications in organic synthesis. Its molecular formula is C₁₅H₂₀Cl₂N₂O₃, with a molecular weight of 347.2 g/mol . The compound features two chlorine atoms, which contribute to its reactivity and potential utility in various

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines followed by chlorination to introduce the dichloroacetic acid group. The use of chiral catalysts during the synthesis can enhance the enantiomeric purity of the final product. Detailed procedures often require optimization based on desired yields and purity levels.

This compound finds applications primarily in the field of organic chemistry as a catalyst for asymmetric synthesis. Its role as an organocatalyst allows for the efficient production of enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, it may have potential uses in proteomics research due to its unique structural properties .

Interaction studies involving (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid are crucial for understanding its reactivity and biological implications. These studies often focus on how the compound interacts with various substrates in catalytic processes or how it may affect biological targets at the molecular level. Understanding these interactions can provide insights into optimizing its use in synthetic applications and evaluating its safety profile.

Several compounds share structural or functional similarities with (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-2-pyrrolidinone | Contains a five-membered ring | Used as a solvent and reaction medium |

| 1-Benzyl-3-methylimidazolidinone | Similar imidazolidinone structure | Exhibits different catalytic properties |

| 5-Bromomethyl-2-methylimidazolidinone | Contains bromine instead of chlorine | May have different reactivity patterns |

The uniqueness of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific chiral configuration and dual functionality as both an organocatalyst and a potential bioactive agent. This combination enhances its applicability in asymmetric synthesis compared to other similar compounds.

Molecular Structure and (5R)-Stereochemistry

The molecular structure of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid comprises two distinct components: the chiral imidazolidinone base and the dichloroacetic acid counterion. The compound possesses the molecular formula C15H20Cl2N2O3 with a molecular weight of 347.24 g/mol [1] [2] [4]. The stereochemical designation (5R) indicates the absolute configuration at the carbon-5 position of the imidazolidinone ring, where the benzyl substituent adopts the R-configuration [1] [4].

The imidazolidinone framework features a five-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group. The ring system bears three methyl substituents at positions 2, 2, and 3, providing steric bulk that contributes to the compound's enantioselective properties [5] [6]. The benzyl group at position 5 introduces a phenyl ring system, which participates in π-π stacking interactions and contributes to the overall three-dimensional structure of the catalyst [1] [3].

The SMILES notation for this compound is represented as OC(=O)C(Cl)Cl.CN1C(=O)C@@HNC1(C)C, which clearly depicts the salt formation between the dichloroacetic acid and the protonated imidazolidinone [1] [3]. The InChI string provides a comprehensive description of the molecular connectivity and stereochemistry: 1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1 [1] [3].

Physical Properties and Characterization Data

The compound exhibits characteristic physical properties that reflect its ionic nature and molecular structure. It appears as a solid crystalline material at room temperature with a melting point range of 122-126°C [1] [2] [3]. The relatively sharp melting point range indicates good purity and crystalline order in the solid state.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H20Cl2N2O3 | [1] [2] [4] |

| Molecular Weight (g/mol) | 347.24 | [1] [2] [4] |

| CAS Number | 857303-87-8 | [1] [2] [4] |

| Melting Point (°C) | 122-126 | [1] [2] [3] |

| Physical Form | Solid | [1] [2] |

| Optical Rotation [α]20/D | +67° (c = 1, H2O) for free base | [7] [8] |

| Assay (%) | 97 | [1] [2] |

| MDL Number | MFCD08276840 | [1] [2] |

| PubChem CID | 11359975 | [4] |

| Storage Class Code | 11 - Combustible Solids | [1] [3] |

The optical activity of the compound is a defining characteristic, with the free imidazolidinone base showing a specific rotation of [α]20/D +67° (c = 1, H2O) [7] [8]. This positive rotation confirms the dextrorotatory nature of the (5R)-configured compound and serves as a key identifier for determining enantiomeric purity and absolute configuration [9].

The compound is classified as a combustible solid with storage class code 11, indicating appropriate handling and storage requirements [1] [3]. The high assay value of 97% demonstrates the commercial availability of this compound in high purity, which is essential for its use as a precision organocatalyst [1] [2].

Spectroscopic Analysis and Structural Confirmation

Spectroscopic analysis provides crucial information for structural confirmation and purity assessment of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. The compound contains multiple functional groups that give characteristic spectroscopic signatures: carboxylic acid, chloro, and phenyl functionalities [1] [3].

| Structural Feature | Description | Reference |

|---|---|---|

| SMILES Notation | OC(=O)C(Cl)Cl.CN1C(=O)C@@HNC1(C)C | [1] [3] |

| InChI String | 1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1 | [1] [3] |

| InChI Key | YZRAPAXOLQHZSE-RFVHGSKJSA-N | [1] [3] |

| Functional Groups | Carboxylic acid, Chloro, Phenyl | [1] [3] |

| Stereochemistry | (5R)-configuration at position 5 | [1] [4] |

| Parent Compound CID | 11184391 ((5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone) | [4] |

| Component Compounds | CID 6597 (Dichloroacetic Acid), CID 11184391 (Imidazolidinone) | [4] |

Nuclear magnetic resonance spectroscopy provides detailed structural information. The 1H NMR spectrum would show characteristic signals for the methyl groups at positions 2, 2, and 3 of the imidazolidinone ring, the benzyl protons, and the aromatic protons of the phenyl ring [10] [11]. The presence of the dichloroacetic acid component would be evidenced by the characteristic signal of the CHCl2 proton.

The 13C NMR spectrum would display signals corresponding to the carbonyl carbon of the imidazolidinone ring, the quaternary carbon at position 2, the methyl carbons, the benzyl carbon atoms, and the aromatic carbons of the phenyl ring [12] [11]. The dichloroacetic acid component would contribute additional signals for the carboxylic acid carbonyl and the dichloromethyl carbon.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak at m/z 347 corresponds to the complete salt structure, while fragmentation would reveal loss of the dichloroacetic acid component and characteristic fragmentation of the imidazolidinone framework [13] [12].

Crystallographic Studies and Solid-State Behavior

The solid-state behavior of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid reflects its ionic nature and the specific intermolecular interactions present in the crystal lattice. While specific crystallographic data for this exact salt is not extensively documented, related imidazolidinone compounds provide insight into expected solid-state behavior [14].

| Property | Value/Description | Reference |

|---|---|---|

| Crystal System | Data not specifically available for dichloroacetic acid salt | [14] |

| Space Group | Related compounds: P21 and P212121 space groups reported | [14] |

| Solid State Behavior | Solid crystalline form at room temperature | [1] [3] |

| Polymorphism | Multiple forms possible based on related structures | [14] |

| Intermolecular Interactions | Hydrogen bonding and van der Waals interactions | [14] |

| Thermal Stability | Stable up to melting point range 122-126°C | [1] [2] [3] |

Related imidazolidinone compounds, including (5R/5S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride derivatives, have been shown to crystallize in various space groups including P21 and P212121 [14]. These compounds exhibit structural diversity in the solid state, with the effects of hydrogen bonding and van der Waals interactions causing molecules to adopt conformations that may differ from their gas-phase energy minimum structures [14].

The crystalline nature of the compound contributes to its stability and handling properties. The solid-state structure is stabilized by multiple intermolecular interactions, including hydrogen bonding between the dichloroacetic acid component and the imidazolidinone nitrogen atoms, as well as π-π stacking interactions between the aromatic benzyl groups [14] [15].

Thermal analysis indicates that the compound remains stable up to its melting point range of 122-126°C, beyond which thermal decomposition may occur [1] [2] [3]. This thermal stability is adequate for most synthetic applications and storage conditions typically encountered in organic synthesis laboratories.

Relationship to Parent Imidazolidinone Frameworks

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid belongs to the broader family of MacMillan imidazolidinone organocatalysts, which have revolutionized asymmetric organocatalysis since their introduction in 2000 [5] [6]. The compound represents a specific derivative within this framework, designed to optimize both catalytic performance and practical handling characteristics.

| Catalyst Type | Structure Description | Application Scope | Reference |

|---|---|---|---|

| First Generation MacMillan Catalyst | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Cycloaddition and closed transition state reactions | [5] [6] [16] |

| Second Generation MacMillan Catalyst | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Broad-ranging scaffold for multiple reaction types | [5] [6] [16] |

| Ketone-Compatible Catalyst | (5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one derivatives | α,β-unsaturated ketone substrates | [5] [16] |

| Tryptophan-Derived Catalyst | Tryptophan-based imidazolidinone frameworks | Enhanced enantioselectivity in certain cases | [5] [16] |

| SOMO Activation Catalyst | Specialized imidazolidinone structures for SOMO catalysis | Single electron oxidation reactions | [5] [16] |

The parent imidazolidinone framework provides a versatile platform for asymmetric catalysis through multiple activation modes [5] [17]. The fundamental design principle involves the formation of chiral iminium ions with α,β-unsaturated aldehydes, which undergo nucleophilic attack with high levels of enantioselection [6] [18]. This LUMO-lowering activation mode has been successfully applied to numerous reaction types, including Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and α-halogenation reactions [5] [6].

The specific structural features of the (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone framework contribute to its catalytic effectiveness. The three methyl substituents at positions 2, 2, and 3 provide steric bulk that helps control the facial selectivity of nucleophilic attack on the activated iminium intermediate [5] [16]. The benzyl group at position 5 not only provides additional steric control but also contributes to the overall stability of the catalyst through π-π interactions [6] [18].

The dichloroacetic acid salt form offers practical advantages over the free base, including improved crystallinity, enhanced storage stability, and more predictable handling characteristics [1] [2]. The salt formation does not significantly alter the fundamental catalytic properties of the imidazolidinone framework, as the active catalyst is generated in situ through deprotonation during reaction conditions [17] [16].

The compound's relationship to other imidazolidinone catalysts within the MacMillan family demonstrates the systematic approach to catalyst design and optimization. Each structural variation addresses specific challenges in substrate scope, reaction conditions, or enantioselectivity, contributing to the overall utility of this catalyst class in asymmetric synthesis [5] [19] [16].

The evolution of imidazolidinone catalysts has also led to the development of specialized variants for emerging reaction modes, including SOMO (Singly Occupied Molecular Orbital) activation and photocatalytic transformations [19] [16]. These advances highlight the continued relevance and adaptability of the imidazolidinone framework in contemporary synthetic methodology.

Derivation from L-Phenylalanine Precursors

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid begins with the derivation from L-phenylalanine precursors through a well-established multi-step process. The initial transformation involves the conversion of L-phenylalanine methyl ester to the corresponding N-methylamide through amidation with methylamine [1] [2]. This reaction proceeds under mild conditions at room temperature over 24 hours, yielding the phenylalanine N-methylamide intermediate with excellent efficiency (91% yield) and complete retention of stereochemical integrity (>99% enantiomeric excess) [3].

The mechanistic pathway involves nucleophilic attack of methylamine on the activated ester functionality of L-phenylalanine methyl ester, followed by elimination of methanol to form the amide bond [4]. The benzyl side chain remains intact throughout this transformation, providing the essential structural framework for subsequent cyclization reactions [5]. The high stereochemical fidelity observed in this step is attributed to the absence of racemization under the mild reaction conditions employed [6].

Research has demonstrated that the choice of amino acid precursor significantly influences the final catalyst properties. L-phenylalanine provides the optimal balance of steric bulk and electronic properties through its benzyl substituent, which plays a crucial role in the enantioselectivity of the resulting organocatalyst [7] [8]. Alternative amino acid precursors, such as L-alanine or L-valine, yield catalysts with different selectivity profiles, highlighting the importance of the phenylalanine-derived framework [9] [10].

Synthetic Routes to the Chiral Imidazolidinone Core

The formation of the chiral imidazolidinone core represents the key cyclization step in the synthesis pathway. The most widely employed method involves the condensation of the N-methylamide intermediate with acetone in the presence of hydrochloric acid as a catalyst [1] [7]. This reaction proceeds through an initial imine formation between the amino group and the ketone carbonyl, followed by intramolecular cyclization to generate the five-membered imidazolidinone ring [3] [6].

The reaction conditions require refluxing the reactants overnight in the presence of acetone (2 equivalents) and hydrochloric acid catalyst. The cyclization mechanism involves protonation of the amino group to enhance its nucleophilicity, followed by attack on the activated carbonyl carbon of acetone [8]. The resulting hemiaminal intermediate undergoes dehydration to form the iminium ion, which is subsequently attacked by the amide nitrogen to complete the ring closure [11].

Advanced synthetic methodologies have been developed to optimize this cyclization process. The use of ytterbium triflate as a Lewis acid catalyst has been shown to provide superior results compared to traditional Brønsted acid catalysts [3]. Under these optimized conditions, the reaction of the amino amide with pivaldehyde in the presence of Yb(OTf)₃ (1 mol%) in refluxing chloroform yields the desired imidazolidinone with high diastereoselectivity (>20:1 diastereomeric ratio) and excellent enantiomeric purity (>99% enantiomeric excess) [3].

The stereochemical outcome of the cyclization is controlled by the configuration of the amino acid precursor and the conformational constraints imposed by the developing ring system [6]. Computational studies have revealed that the preferred conformation places the benzyl substituent in a position that effectively shields one face of the imidazolidinone ring, leading to high levels of facial selectivity in subsequent catalytic applications [7] [12].

Formation and Significance of the Dichloroacetic Acid Salt

The formation of the dichloroacetic acid salt represents a crucial step in the preparation of the final organocatalyst. This salt formation serves multiple purposes: it provides a crystalline, bench-stable form of the catalyst, enhances its solubility in organic solvents, and optimizes its catalytic activity through specific acid-base interactions [1] [13].

The dichloroacetic acid salt is prepared by treating the free imidazolidinone base with dichloroacetic acid at room temperature. The reaction proceeds through protonation of the basic nitrogen atom in the imidazolidinone ring, followed by crystallization of the resulting salt [7]. The crystallization process is typically performed by slow evaporation of the solvent or by addition of a non-polar solvent to induce precipitation [14].

The significance of the dichloroacetic acid counterion extends beyond simple salt formation. The dichloroacetic acid moiety plays an active role in the catalytic mechanism by providing additional acidic protons that can participate in substrate activation [13]. This dual functionality - as both a counterion and a co-catalyst - contributes to the enhanced reactivity observed with the dichloroacetic acid salt compared to other salt forms [15].

Physical characterization of the dichloroacetic acid salt reveals a melting point of 122-126°C and high crystallinity, which contributes to its stability and ease of handling [1] [16]. The salt form also exhibits improved solubility in polar organic solvents compared to the free base, facilitating its use in various catalytic applications [17].

Purification Techniques and Quality Assessment

The purification of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid requires careful attention to maintain both chemical purity and enantiomeric excess. The primary purification technique employed is recrystallization from hot ethanol or methanol, which effectively removes impurities while preserving the stereochemical integrity of the product [14] [18].

The recrystallization process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote crystal formation. The choice of solvent is critical, as it must provide good solubility at elevated temperatures while maintaining low solubility at room temperature [19]. Ethanol and methanol have been identified as optimal solvents for this purpose, providing high recovery yields (80-90%) and excellent final purity (>97%) [14].

Column chromatography serves as an alternative purification method, particularly for removing closely related impurities. Silica gel chromatography using hexane/ethyl acetate as the mobile phase provides effective separation of the desired product from synthetic intermediates and side products [15]. The recovery yield from column chromatography typically ranges from 70-85%, with final purity levels exceeding 95% [20].

Quality assessment of the purified product involves multiple analytical techniques. Chiral high-performance liquid chromatography (HPLC) using Chiralpak or Chiralcel columns provides definitive determination of enantiomeric excess, with acceptance criteria requiring >95% enantiomeric excess for pharmaceutical applications [21] [22]. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and purity, while mass spectrometry verifies the molecular weight and composition [23].

Melting point determination serves as a rapid quality control method, with the pure dichloroacetic acid salt exhibiting a sharp melting point of 122-126°C [1]. Deviation from this range indicates the presence of impurities or decomposition products [24]. Optical rotation measurements provide additional confirmation of stereochemical purity, with the (5R)-(+)-enantiomer exhibiting a positive rotation value [25].

Alternative Synthetic Approaches and Optimizations

Recent developments in the field have focused on alternative synthetic approaches that offer improved efficiency, scalability, and environmental sustainability. One significant advancement is the development of flow chemistry methodologies for imidazolidinone synthesis, which provide enhanced control over reaction parameters and reduced reaction times [26] [27].

Flow synthesis protocols have been optimized to achieve the formation of imidazolidinone cores under continuous flow conditions. These methods utilize microreactor technology to provide precise temperature control and efficient mixing, resulting in improved yields and reduced side product formation [27]. The flow approach enables the synthesis to be completed in significantly shorter timeframes compared to traditional batch methods, with reaction times reduced from hours to minutes [28].

Group-assisted purification (GAP) chemistry has emerged as an innovative approach to facilitate catalyst recovery and reuse. This methodology involves the incorporation of phosphonyl groups into the imidazolidinone framework, which enables easy separation from reaction mixtures through simple extraction procedures [29] [30]. The phosphonylated imidazolidinone catalysts maintain their catalytic activity while providing practical advantages in terms of recovery and recyclability [20].

Solid-supported synthesis represents another alternative approach that addresses the challenges of catalyst recovery and reuse. Immobilization of the imidazolidinone catalyst on polymer supports enables heterogeneous catalysis with easy separation by filtration [31] [32]. Various support materials have been investigated, including polystyrene resins, silica gel, and ionic polymer microspheres, each offering unique advantages in terms of stability, reactivity, and recyclability [33] [34].

Microwave-assisted synthesis has been explored as a method to accelerate the formation of imidazolidinone cores. This approach utilizes microwave heating to provide rapid and uniform heating, resulting in reduced reaction times and improved yields [3]. The microwave methodology is particularly effective for the cyclization step, where the enhanced heating promotes efficient ring closure while minimizing side reactions.

Green chemistry principles have been incorporated into recent synthetic methodologies through the use of environmentally benign solvents and catalysts. Water-based reaction systems and ionic liquids have been investigated as alternatives to traditional organic solvents, offering reduced environmental impact while maintaining high synthetic efficiency [35]. These approaches represent important steps toward sustainable synthesis of organocatalysts.